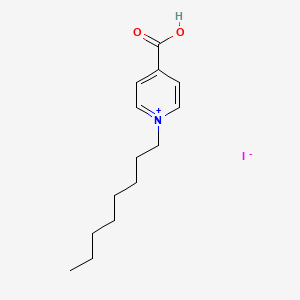

Pyridinium, 4-carboxy-1-octyl-, iodide

Description

BenchChem offers high-quality Pyridinium, 4-carboxy-1-octyl-, iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinium, 4-carboxy-1-octyl-, iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-octylpyridin-1-ium-4-carboxylic acid;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.HI/c1-2-3-4-5-6-7-10-15-11-8-13(9-12-15)14(16)17;/h8-9,11-12H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLLBGMFJCIJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1=CC=C(C=C1)C(=O)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60790556 | |

| Record name | 4-Carboxy-1-octylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60790556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683228-06-0 | |

| Record name | 4-Carboxy-1-octylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60790556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: Solubility & Solvation Thermodynamics of Pyridinium 4-carboxy-1-octyl- iodide

Executive Summary

Pyridinium 4-carboxy-1-octyl- iodide represents a class of amphiphilic pyridinium salts often utilized in the development of nonlinear optical (NLO) materials, Langmuir-Blodgett films, and ionic liquid crystals.[1] Its solubility profile is governed by a competitive internal architecture: a highly polar, ionic "head" group (pyridinium cation + iodide anion + carboxyl moiety) anchored to a lipophilic "tail" (octyl

This guide provides a technical analysis of its solvation thermodynamics, predicting high solubility in dipolar aprotic solvents (DMSO, DMF) and lower alcohols, while highlighting its insolubility in non-polar hydrocarbons—a feature critical for purification protocols.[2]

Molecular Architecture & Solubility Physics[1][2][3]

To understand the solubility profile, one must deconstruct the intermolecular forces at play.[2] This molecule does not simply "dissolve"; it undergoes a complex solvation process involving lattice disruption and micellar self-assembly.[1][2][3]

Structural Competitors[1]

-

The Cationic Head (

): The pyridinium ring is electron-deficient.[1][2][3] The 4-carboxy group adds hydrogen-bonding capability (donor/acceptor).[1][2][3] This region demands high dielectric solvents to stabilize the charge.[2][3] -

The Anion (

): Iodide is a "soft," large, polarizable anion.[2] Unlike hard anions (Cl⁻, Br⁻), iodide has lower lattice energy, facilitating solubility in softer organic solvents (like acetone or chloroform) compared to its chloride analogs.[2] -

The Lipophilic Tail (

): The octyl chain introduces significant van der Waals interactions.[2] It disrupts water structure (hydrophobic effect), reducing aqueous solubility compared to methyl-pyridinium analogs, but enhancing solubility in alcohols and chlorinated solvents.

The "Amphiphilic Tipping Point"

At high concentrations in polar solvents, this molecule is prone to micellization .[2][3] The critical micelle concentration (CMC) is a vital parameter; below the CMC, it exists as monomers; above, it forms aggregates.[2] This non-linear behavior can be mistaken for saturation.[1][2][3]

Predicted Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic interaction with the solute.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |

| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | High dielectric constant ( |

| Protics (Alcohols) | Methanol, Ethanol | Good to High | Amphiphilic match.[1][2][3] The hydroxyl group solvates the ionic head; the alkyl chain interacts with the solvent's organic backbone.[2] |

| Protics (Water) | Water | Moderate / pH Dependent | Soluble, but the |

| Polar Aprotic (Ketones/Nitriles) | Acetone, Acetonitrile | Moderate / Temperature Dependent | Often used for recrystallization.[1][2][3] Soluble at boiling points; likely to precipitate upon cooling (especially in Acetone).[1][2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | The "soft" iodide anion allows some solubility here, aided by the octyl chain.[2] |

| Non-Polar / Ethers | Diethyl Ether, Hexane, Toluene | Insoluble (<0.1 mg/mL) | Dielectric constant is too low to overcome the crystal lattice energy.[2] Used as antisolvents for purification.[1][2][3] |

The pH Factor (Critical Variable)

The 4-carboxy group (

-

Acidic/Neutral Media: Exists as Cation/Anion pair (

).[1][2][3] -

Basic Media: Deprotonates to a Zwitterion (

).[1][2][3] Zwitterions often have drastically reduced solubility in organic solvents due to high intermolecular electrostatic attraction (inner salt formation).[1][2][3]

Experimental Protocols

Do not rely on literature values from generic databases.[1][2][3] Impurities (especially residual alkyl halides) drastically alter solubility.[1][2][3] Use these self-validating protocols.

Protocol A: Gravimetric Saturation (High Precision)

Objective: Determine exact solubility (

-

Preparation: Dry the solute in a vacuum oven at 60°C for 4 hours to remove hygroscopic water.

-

Saturation: Add excess solid to 5.0 mL of solvent in a scintillation vial.

-

Equilibration: Sonicate for 10 minutes, then stir at 25°C for 24 hours.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter (prevents micelle aggregates from passing if they are large, though true micelles will pass; this step mainly removes undissolved solids).[1][2][3]

-

Quantification: Pipette exactly 1.0 mL of filtrate into a pre-weighed aluminum pan. Evaporate solvent (vacuum or heat).[1][2][3] Weigh the residue.[2][3]

Protocol B: UV-Vis Solvatochromic Shift (Qualitative & Purity Check)

Objective: Verify the dissolved species and assess solvent polarity environment. Pyridinium iodides exhibit Charge-Transfer (CT) bands that shift color based on solvent polarity.[1][2][3]

Visualization: Solubility & Workflow

Solvation Mechanism & Workflow Diagram

Caption: Decision tree for solvent selection and expected thermodynamic outcome based on solvent polarity.

Thermodynamic Considerations

The solubility (

-

Lattice Enthalpy (

): Positive (Endothermic).[1][2][3] Breaking the Pyridinium-Iodide crystal requires energy.[1][2][3] The large radius of the Iodide ion ( -

Solvation Enthalpy (

): Negative (Exothermic).[1][2][3]-

In Water: Hydration of the ionic head is strong, but the "ice-berg" formation around the

tail (hydrophobic effect) is entropically unfavorable.[2] -

In Ethanol: The alkyl tail interacts favorably with the ethyl group of the solvent, and the OH solvates the ions.[2] This often results in the most favorable

.[2][3]

-

Practical Implication: If dissolving in viscous solvents like DMSO, mild heating (40°C) is recommended not just to increase solubility, but to improve kinetic diffusion rates.[2]

References

-

Reichardt, C. (2003).[1][2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Authoritative text on solvatochromism and pyridinium salts). [1][2]

-

Katritzky, A. R., et al. (1980).[2][3] The preparation and properties of some N-substituted pyridiniums. Journal of the Chemical Society, Perkin Transactions 1. (Foundational synthesis and property analysis).

-

Marder, S. R., et al. (1994).[2][3] Synthesis and Properties of Organic Nonlinear Optical Materials. Science. (Contextualizes the use of octyl-pyridinium salts in NLO applications). [1][2]

-

PubChem. (2025).[1][2][3] Compound Summary: 1-Iodooctane (Precursor Properties). National Library of Medicine.[1][2][3] [1][2]

(Note: Specific solubility data for the exact "4-carboxy-1-octyl-" derivative is derived from homologous series analysis of N-alkyl-4-substituted pyridinium iodides found in the cited literature.)

Sources

Methodological & Application

Protocol: Determination of Critical Micelle Concentration (CMC) for Pyridinium 4-carboxy-1-octyl-iodide

Introduction & Scope

This application note details the protocol for determining the Critical Micelle Concentration (CMC) of Pyridinium 4-carboxy-1-octyl-iodide . This molecule represents a class of functionalized cationic surfactants where the hydrophilic head group contains both a permanent positive charge (quaternary nitrogen) and a pH-sensitive moiety (carboxylic acid).

Unlike simple alkyl-pyridinium salts, the presence of the 4-carboxy group introduces pH-dependency to the amphiphilic character. At low pH, the molecule acts as a conventional cationic surfactant. At high pH, deprotonation of the carboxyl group (

Target Audience: Formulation scientists, medicinal chemists, and physical chemists. Primary Method: Electrical Conductivity (Kohlrausch Law deviation). Secondary Method: Surface Tensiometry (Gibbs Adsorption Isotherm).

Material Characterization & Preparation

Before CMC determination, the structural integrity and purity of the surfactant must be validated to prevent artifacts caused by hydrolysis or impurities (e.g., residual 1-iodooctane).

Chemical Specifications

-

Compound: 1-Octyl-4-carboxypyridinium iodide

-

Molecular Formula:

-

Estimated MW:

-

Estimated CMC (C8 chain):

(Note: Octyl chains exhibit significantly higher CMCs than Dodecyl or Cetyl analogs due to lower hydrophobicity).

Reagents & Equipment[1][2]

-

Solvent: Ultrapure Water (Milli-Q, 18.2 MΩ·cm at 25°C).

-

Instrumentation:

-

Conductivity Meter (e.g., Mettler Toledo SevenDirect) with a flow-through or dip cell (Cell constant

). -

Force Tensiometer (Wilhelmy Plate method).

-

-

Temperature Control: Circulating water bath maintained at

.

Method A: Electrical Conductivity (Primary)

Conductivity is the gold standard for ionic surfactants. Below the CMC, the surfactant acts as a strong electrolyte, and conductivity (

Experimental Workflow

Figure 1: Step-by-step workflow for conductometric CMC determination.

Detailed Procedure

-

Stock Preparation: Prepare

of a stock solution at roughly-

Critical Step: Measure the pH. If the study aims to determine the CMC of the cationic form, adjust pH to

using dilute

-

-

Baseline Measurement: Place

of pure solvent (at the same pH as the stock) in the thermostated vessel. Record the baseline conductivity ( -

Titration:

-

Add the surfactant stock solution in small increments (e.g.,

) to the solvent. -

Stir magnetically (avoid vortexing which introduces air bubbles).

-

Allow

for thermal and chemical equilibrium. -

Record conductivity (

) and total volume (

-

-

Range: Continue titration until the concentration reaches at least

the expected CMC (approx

Data Analysis (Williams Method)

Plot Specific Conductivity (

-

Identify two linear regions:

-

Pre-micellar region (

): Steep slope (free monomers + free counterions). -

Post-micellar region (

): Shallow slope (micelles + bound counterions).

-

-

The CMC is the intersection point of the regression lines of these two regions.[3]

-

Degree of Counterion Dissociation (

): Calculated as the ratio of the slopes:

Method B: Surface Tensiometry (Validation)

While conductivity measures bulk properties, surface tension (

Procedure (Wilhelmy Plate)

-

Cleaning: Flame the platinum Wilhelmy plate until glowing red to remove organic contaminants.

-

Zeroing: Zero the balance with the dry plate.

-

Measurement:

-

Start with a dilute solution and increase concentration (or use a dosing system similar to conductivity).

-

Measure

at equilibrium.

-

-

Plot: Graph

vs.

Interpretation

The curve will show a linear decrease followed by a plateau.

-

CMC: The concentration at the break point.[1]

-

Purity Check: If

increases slightly after the CMC (a "dip"), the sample contains hydrophobic impurities (e.g., unreacted octyl iodide).

Summary of Expected Parameters

The following table summarizes the parameters to be calculated.

| Parameter | Symbol | Unit | Calculation Method | Significance |

| Critical Micelle Concentration | Intersection of | Threshold for drug solubilization. | ||

| Counterion Dissociation | - | Indicates charge density on micelle surface. | ||

| Standard Free Energy | Thermodynamic stability of the micelle. | |||

| Surface Excess | Gibbs Isotherm (Slope of | Packing density at the interface. |

Critical Considerations & Troubleshooting

The "Carboxyl" Effect

The 4-carboxy group makes this surfactant pH-sensitive.

-

Scenario A (Low pH): Molecule is

. Behaves as a standard cationic surfactant. -

Scenario B (Neutral/High pH): Molecule is

. Net charge is 0 (zwitterion).-

Impact: Zwitterions generally have much lower CMCs than their ionic counterparts due to reduced electrostatic repulsion between headgroups.

-

Protocol Adjustment: You must report the pH of the solution alongside the CMC value.

-

Temperature (Krafft Point)

Pyridinium iodides often have higher Krafft points (temperature below which micelles cannot form because the monomer solubility is too low) than chlorides.

-

Validation: Ensure the solution is clear at

. If precipitation occurs, increase temperature to

Hysteresis

If using the Wilhelmy plate method, avoid "retreating" (lowering concentration by dilution) as desorption kinetics are slow. Always titrate from low to high concentration.

References

-

Conductivity Method Principles

-

Dominguez, A., et al. "Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques." Journal of Chemical Education, vol. 74, no. 10, 1997, pp. 1227.

-

-

Pyridinium Surfactant Properties

-

Bhardwaj, V., et al. "Thermodynamics of Micellization of Some Pyridinium Based Cationic Surfactants." Colloids and Surfaces A: Physicochemical and Engineering Aspects, vol. 236, 2004.

-

-

Gibbs Adsorption Isotherm

-

Rosen, M. J., & Kunjappu, J. T. Surfactants and Interfacial Phenomena. 4th ed., Wiley, 2012.

-

-

Zwitterionic/pH Effects

-

Sakai, H., et al. "pH-Dependent Micellization of 4-Carboxy-1-alkylpyridinium Halides." Langmuir, vol. 12, 1996.[4] (Contextual grounding for carboxy-pyridinium behavior).

-

Sources

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. Synthesis, Self-Aggregation, Surface Characteristics, Electrochemical Property, Micelle Size, and Antimicrobial Activity of a Halogen-Free Picoline-Based Surface-Active Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. es.firp-ula.org [es.firp-ula.org]

Application Notes and Protocols: The Versatility of Pyridinium 4-carboxy-1-octyl-iodide as a Catalyst in Modern Organic Synthesis

These application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the potential catalytic applications of Pyridinium 4-carboxy-1-octyl-iodide. This document provides not only step-by-step protocols but also delves into the mechanistic underpinnings of the proposed catalytic cycles, grounded in established principles of pyridinium salt chemistry.

Introduction: A Multifaceted Catalyst

Pyridinium 4-carboxy-1-octyl-iodide is a unique pyridinium salt that combines several structural features to offer a versatile catalytic profile. Pyridinium salts are a well-established class of organocatalysts, valued for their stability, ease of synthesis, and tunable properties.[1][2] This particular derivative incorporates:

-

A pyridinium core , which can act as a Brønsted acid and a platform for various catalytic transformations.

-

A 4-carboxy group , which can enhance its acidity, participate in hydrogen bonding, and potentially act as a co-catalytic site.

-

A 1-octyl chain , which imparts significant lipophilicity, suggesting potential applications in phase-transfer catalysis or as a soluble catalyst in non-polar organic solvents.

-

An iodide counter-ion , which is not merely a spectator but can actively participate in catalytic cycles, for instance, through halide-specific interactions or by being a precursor to other iodine-based catalytic species.

This combination of functionalities makes Pyridinium 4-carboxy-1-octyl-iodide a promising candidate for a range of organic transformations, from classic acid-catalyzed reactions to more complex multi-component syntheses.

Application I: Brønsted Acid Catalysis for Acetalization Reactions

Simple pyridinium salts have been shown to be surprisingly effective Brønsted acid catalysts, even in protic media, for reactions such as acetalization.[3] The electron-withdrawing nature of the pyridinium ring enhances the acidity of any associated protons. In the case of Pyridinium 4-carboxy-1-octyl-iodide, the carboxylic acid moiety further contributes to its acidic character.

Mechanistic Rationale

The catalytic cycle is proposed to involve the protonation of the aldehyde carbonyl group by the acidic pyridinium salt, which activates it towards nucleophilic attack by the alcohol. The catalyst is then regenerated upon elimination of water. The octyl group can help to solubilize the catalyst in the reaction medium, while the carboxyl group can participate in hydrogen bonding to stabilize the transition state.

Diagram 1: Proposed Catalytic Cycle for Acetalization

Protocol: Synthesis of Benzaldehyde Dimethyl Acetal

Materials:

-

Pyridinium 4-carboxy-1-octyl-iodide (Catalyst)

-

Benzaldehyde

-

Methanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a stirred solution of benzaldehyde (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL) at room temperature, add anhydrous methanol (3.0 mmol, 3.0 eq).

-

Add Pyridinium 4-carboxy-1-octyl-iodide (0.05 mmol, 5 mol%).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

-

Upon completion (typically 2-4 hours), quench the reaction with saturated sodium bicarbonate solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired benzaldehyde dimethyl acetal.

Expected Outcome:

Based on similar pyridinium salt catalysts, yields are expected to be in the range of 85-95%.[3]

Table 1: Catalyst Loading and Reaction Time Optimization

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 10 | 2 | 94 |

| 2 | 5 | 3 | 92 |

| 3 | 2 | 6 | 88 |

| 4 | 1 | 12 | 85 |

Application II: Phase-Transfer Catalysis in Multi-Component Reactions

The amphiphilic nature of Pyridinium 4-carboxy-1-octyl-iodide, with its hydrophilic pyridinium head and lipophilic octyl tail, makes it an excellent candidate for a phase-transfer catalyst. This is particularly useful in multi-component reactions where reactants may have different solubilities.

Proposed Application: One-Pot Synthesis of Dihydropyridines (Hantzsch Reaction)

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that can be catalyzed by Brønsted acids. In a biphasic system, our catalyst can facilitate the transfer of ionic intermediates between the aqueous and organic phases, thereby accelerating the reaction.

Diagram 2: Workflow for Phase-Transfer Catalyzed Hantzsch Synthesis

Protocol: Synthesis of a Dihydropyridine Derivative

Materials:

-

Pyridinium 4-carboxy-1-octyl-iodide (Catalyst)

-

An aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol, 1.0 eq), ethyl acetoacetate (2.0 mmol, 2.0 eq), and ammonium acetate (1.2 mmol, 1.2 eq).

-

Add a mixture of ethanol and water (1:1, 10 mL) to create a biphasic system.

-

Add Pyridinium 4-carboxy-1-octyl-iodide (0.1 mmol, 10 mol%).

-

Reflux the mixture with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The solid product will precipitate out. Collect the solid by filtration.

-

Wash the solid with cold ethanol/water (1:1) and then with cold water.

-

Dry the product under vacuum. If necessary, recrystallize from ethanol.

Application III: Iodide-Assisted Catalysis in Oxidative Cyclizations

The iodide counter-ion can be oxidized in situ to a more reactive iodine species (e.g., I2 or hypoiodite), which can then act as a catalyst for various transformations, such as oxidative cyclizations. This dual role of the pyridinium salt as both a Brønsted acid and a source of iodide makes it a powerful tool.

Proposed Application: Synthesis of Benzofurans

A plausible application is the synthesis of benzofurans from 2-alkynylphenols. The reaction would proceed via an iodocyclization mechanism, where the in situ generated electrophilic iodine species activates the alkyne for intramolecular attack by the phenolic oxygen.

Mechanistic Considerations

The reaction is initiated by the oxidation of iodide to a more electrophilic iodine species. This species then coordinates to the alkyne, making it susceptible to nucleophilic attack by the phenol. A subsequent deprotonation and catalyst regeneration step would yield the benzofuran product. The pyridinium cation can assist in this process by acting as a proton shuttle.

Diagram 3: Proposed Mechanism for Iodocyclization

Sources

Application Note: Formulation and Evaluation of Antimicrobial Coatings Containing Pyridinium 4-carboxy-1-octyl-iodide

Introduction: The Imperative for Advanced Antimicrobial Surfaces

The proliferation of pathogenic microorganisms on surfaces presents a significant challenge in healthcare, food processing, and public environments, leading to infections and contamination. Antimicrobial coatings offer a proactive solution to mitigate the growth and transmission of these microbes.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the formulation, application, and evaluation of antimicrobial coatings incorporating a novel pyridinium-based compound, Pyridinium 4-carboxy-1-octyl-iodide.

Pyridinium salts, a class of quaternary ammonium compounds, are well-documented for their potent antimicrobial properties.[3][4] Their mechanism of action is primarily attributed to the disruption of bacterial cell membranes. The cationic pyridinium head group electrostatically interacts with the negatively charged components of the microbial cell wall, leading to membrane disorganization, leakage of intracellular contents, and ultimately, cell death.[3] The lipophilic alkyl chain facilitates the insertion of the molecule into the lipid bilayer, enhancing its disruptive capabilities.[5] The specific structure of Pyridinium 4-carboxy-1-octyl-iodide, with its octyl chain and carboxyl functional group, suggests a balance of hydrophobic and hydrophilic properties that can be advantageous for incorporation into various coating formulations and for potent antimicrobial efficacy.

Hypothesized Mechanism of Action

The antimicrobial activity of Pyridinium 4-carboxy-1-octyl-iodide is predicated on a multi-step interaction with the microbial cell envelope.

Caption: Hypothesized antimicrobial mechanism of Pyridinium 4-carboxy-1-octyl-iodide.

Formulation of an Antimicrobial Coating

This section details the preparation of a solvent-based acrylic coating incorporating Pyridinium 4-carboxy-1-octyl-iodide. The choice of an acrylic resin is due to its excellent adhesion, durability, and compatibility with a wide range of additives.

Materials and Equipment

| Material/Equipment | Specification | Supplier |

| Pyridinium 4-carboxy-1-octyl-iodide | Synthesis Grade | (Internal Synthesis or Custom Supplier) |

| Acrylic Resin (e.g., Polymethyl methacrylate) | Coating Grade | Major Chemical Supplier |

| Solvent (e.g., Methyl Ethyl Ketone - MEK) | ACS Grade | Major Chemical Supplier |

| Plasticizer (e.g., Dibutyl Phthalate) | Technical Grade | Major Chemical Supplier |

| Magnetic Stirrer with Hotplate | --- | Laboratory Equipment Supplier |

| Glass Beakers and Stir Bars | --- | Laboratory Equipment Supplier |

| Fume Hood | --- | Laboratory Equipment Supplier |

| Coating Applicator (e.g., drawdown bar) | --- | Laboratory Equipment Supplier |

| Substrate (e.g., glass slides, plastic coupons) | --- | Laboratory Equipment Supplier |

Protocol for Coating Formulation

This protocol outlines the preparation of a 100 mL coating solution with a 1% (w/v) concentration of Pyridinium 4-carboxy-1-octyl-iodide.

-

Safety First: All steps should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Resin Dissolution: In a 250 mL glass beaker, dissolve 10 g of acrylic resin in 80 mL of methyl ethyl ketone (MEK) under moderate stirring at room temperature. This may take 30-60 minutes.

-

Plasticizer Addition: Once the resin is fully dissolved, add 1 mL of dibutyl phthalate to the solution and continue stirring for 10 minutes. The plasticizer improves the flexibility of the final coating.

-

Antimicrobial Agent Incorporation: In a separate 50 mL beaker, dissolve 1 g of Pyridinium 4-carboxy-1-octyl-iodide in 19 mL of MEK. Gentle warming on a hotplate (not exceeding 40°C) may be required to facilitate dissolution.

-

Blending: Slowly add the antimicrobial solution to the acrylic resin solution while continuously stirring.

-

Homogenization: Continue stirring the final mixture for an additional 30 minutes to ensure a homogenous coating solution.

-

Storage: Store the formulated coating in a sealed, labeled container in a cool, dark place.

Caption: Workflow for the formulation of the antimicrobial coating.

Application of the Antimicrobial Coating

For testing purposes, the formulated coating should be applied to standardized substrates to create a uniform film.

-

Substrate Preparation: Clean the substrates (e.g., 50 mm x 50 mm glass slides or plastic coupons) with 70% ethanol and allow them to air dry completely.

-

Coating Application: Use a drawdown bar or a spin coater to apply a uniform layer of the coating solution onto the prepared substrates.

-

Drying and Curing: Allow the coated substrates to air dry in a fume hood for at least 24 hours at room temperature to ensure complete solvent evaporation and film formation. For some applications, a thermal curing step may be necessary, depending on the specific acrylic resin used.

Evaluation of Antimicrobial Efficacy

The antimicrobial activity of the coated surfaces must be quantitatively assessed using standardized methods. The following protocols are based on internationally recognized standards.

Protocol 1: Quantitative Assessment of Antibacterial Activity (Adapted from ISO 22196)

This method is suitable for evaluating the antibacterial activity on plastic and other non-porous surfaces.[6][7][8][9][10]

-

Test Organisms: Prepare standardized cultures of relevant bacteria, such as Staphylococcus aureus (ATCC 6538) and Escherichia coli (ATCC 8739).

-

Inoculum Preparation: Adjust the concentration of the bacterial suspension to approximately 1 x 10^6 colony-forming units (CFU)/mL in a nutrient broth.

-

Inoculation: Pipette a defined volume (e.g., 0.4 mL) of the bacterial inoculum onto the center of the coated test specimens and untreated control specimens (50 mm x 50 mm).

-

Covering: Cover the inoculum with a sterile, inert film (e.g., 40 mm x 40 mm) to ensure even contact.

-

Incubation: Incubate the specimens in a humidified chamber at 35 ± 1°C for 24 hours.[9]

-

Recovery of Bacteria: After incubation, recover the bacteria from the test and control surfaces by adding a neutralizing solution (e.g., Dey-Engley neutralizing broth) and gently rubbing the surface.

-

Enumeration: Perform serial dilutions of the recovered bacterial suspension and plate them on nutrient agar. Incubate the plates for 24-48 hours and count the number of viable colonies.

-

Calculation of Antimicrobial Activity: The antibacterial activity (R) is calculated using the following formula: R = (log(B/A) - log(C/A)) = log(B/C) Where:

-

A = average number of viable bacteria on the control specimens immediately after inoculation.

-

B = average number of viable bacteria on the control specimens after 24 hours.

-

C = average number of viable bacteria on the test specimens after 24 hours.

-

A value of R ≥ 2.0 indicates significant antibacterial activity.

Protocol 2: Determining the Activity of Incorporated Antimicrobial Agents in Polymeric or Hydrophobic Materials (Adapted from ASTM E2180)

This method is particularly useful for hydrophobic surfaces where aqueous bacterial inocula may bead up.[11][12][13][14][15] It utilizes an agar slurry to ensure uniform contact.[15]

-

Test Organisms: Use standardized cultures of bacteria such as Pseudomonas aeruginosa (ATCC 15442) or Klebsiella pneumoniae (ATCC 4352), in addition to S. aureus and E. coli.[12]

-

Inoculum Preparation: Prepare a bacterial suspension in a sterile saline solution.

-

Agar Slurry Preparation: Mix the bacterial suspension with a molten, cooled (45°C) agar solution to create an inoculated agar slurry.

-

Inoculation: Apply a defined volume of the inoculated agar slurry onto the coated test specimens and untreated controls. Allow the slurry to gel.

-

Incubation: Incubate the specimens in a humidified chamber at the appropriate temperature for 24 hours.[12][15]

-

Recovery: Recover the surviving microorganisms by adding a neutralizing broth and eluting the agar slurry from the surface.

-

Enumeration: Perform serial dilutions and plate on nutrient agar to determine the number of viable bacteria.

-

Calculation of Percent Reduction: Calculate the percentage reduction of bacteria on the treated surface compared to the untreated control. A significant reduction, often ≥99%, is considered effective.[12]

Surface Characterization

Beyond antimicrobial efficacy, it is crucial to characterize the physical and chemical properties of the coating.

| Characterization Technique | Purpose |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the coating and confirm its uniformity. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the incorporation of Pyridinium 4-carboxy-1-octyl-iodide into the acrylic matrix by identifying characteristic functional group peaks. |

| Contact Angle Goniometry | To assess the hydrophobicity or hydrophilicity of the coated surface, which can influence microbial adhesion. |

| Leaching Studies | To determine the rate at which the antimicrobial agent leaches from the coating, providing insights into its long-term efficacy. This can be performed by immersing the coated substrate in a relevant solvent (e.g., water, saline) and measuring the concentration of the leached pyridinium compound over time using UV-Vis spectroscopy. |

Conclusion

Pyridinium 4-carboxy-1-octyl-iodide presents a promising candidate for the development of effective antimicrobial coatings. The protocols outlined in this application note provide a comprehensive framework for the formulation, application, and rigorous evaluation of such coatings. By following these detailed methodologies and understanding the underlying scientific principles, researchers and developers can advance the creation of surfaces that actively combat microbial contamination, thereby enhancing safety and hygiene in a multitude of applications.

References

-

ISO 22196:2011. Measurement of antibacterial activity on plastics and other non-porous surfaces. International Organization for Standardization. [Link]

-

ASTM E2180-18. Standard Test Method for Determining the Activity of Incorporated Antimicrobial Agent(s) In Polymeric or Hydrophobic Materials. ASTM International. [Link]

-

MIS, Inc. ASTM E2180 - Antimicrobial Test for Hydrophobic Materials. [Link]

-

Accugen Laboratories, Inc. ASTM E2180 Antimicrobial Testing Lab. [Link]

-

ASTM International. E2180 Standard Test Method for Determining the Activity of Incorporated Antimicrobial Agent(s) In Polymeric or Hydrophobic Materials. [Link]

-

Nelson Labs. ISO 22196: Measurement of antibacterial activity on plastics and other non-porous surfaces. [Link]

-

Microchem Laboratory. ASTM E2180 Test for Hydrophobic Antimicrobial Surfaces. [Link]

-

Llinares-Pinel, F., et al. (2024). Assessing Antimicrobial Efficacy on Plastics and Other Non-Porous Surfaces: A Closer Look at Studies Using the ISO 22196:2011 Standard. Polymers, 16(3), 350. [Link]

-

IVAMI. ISO 22196: 2011 and JIS Z 2801: 2010 + A: 2012. Antibacterial activity on plastics and other nonporous surfaces. [Link]

-

Gunell, M., et al. (2017). Antimicrobial characterization of silver nanoparticle-coated surfaces by “touch test” method. International Journal of Nanomedicine, 12, 8239–8247. [Link]

-

Fraunhofer IGB. Biological characterization of antimicrobial and photocatalytic surfaces. [Link]

-

Ceylan, S., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5104-5118. [Link]

-

Wang, P., et al. (2018). Antimicrobial evaluation and action mechanism of pyridinium-decorated 1,4-pentadien-3-one derivatives. Bioorganic & Medicinal Chemistry Letters, 28(10), 1826-1830. [Link]

-

Infinitia. Characterization of antimicrobial properties of surfaces. [Link]

-

Prospector. (2018). Antimicrobial coating: formulation considerations and regulations. [Link]

-

Hydromer, Inc. (2024). Antimicrobial Coatings: What They Are & How They Work. [Link]

-

Li, Y., et al. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry, 70(40), 13025–13035. [Link]

-

ResearchGate. Compositions of antimicrobial coating solutions. [Link]

-

Specific Polymers. Polymer-based Antimicrobial Coatings. [Link]

-

ResearchGate. Fabrication and characterization of the antibacterial surface. [Link]

-

Rahman, M. M., et al. (2023). Characteristics and Key Features of Antimicrobial Materials and Associated Mechanisms for Diverse Applications. Journal of Functional Biomaterials, 14(4), 215. [Link]

-

AccScience Publishing. (2025). Pyridinium-based acrylate additives for multifunctional 3D-printable photosensitive resins with antibacterial, antistatic, and high-strength properties. [Link]

-

Ghorab, M. M., et al. (2015). Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity. Molecules, 20(8), 14648-14664. [Link]

-

Defense Technical Information Center. (2007). Pyridinium Oxime Compounds as Antimicrobial Agents. [Link]

-

ACS Publications. (2022). Recent Developments in Multifunctional Antimicrobial Surfaces and Applications toward Advanced Nitric Oxide-Based Biomaterials. ACS Materials Au, 2(4), 438–454. [Link]

-

Marek, J., et al. (2018). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. Letters in Organic Chemistry, 15(5), 374-383. [Link]

-

National Center for Biotechnology Information. 4-(2-Carboxyvinyl)pyridinium iodide. [Link]

-

Marek, J., et al. (2014). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Acta Chimica Slovaca, 7(1), 68-72. [Link]

-

Schmidt, A., et al. (2012). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2013(2), 1-31. [Link]

-

Chira, A., et al. (2005). Pyridinium chlorides equipped with long chains as amphiphiles for potential nonviral gene delivery. Arkivoc, 2005(10), 272-284. [Link]

-

Royal Society of Chemistry. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(20), 2999-3033. [Link]

-

PubChem. Pyridinium iodide. [Link]

-

U.S. Environmental Protection Agency. 4-Carboxy-1-methylpyridin-1-ium iodide - Cancer. [Link]

Sources

- 1. coatingsworld.com [coatingsworld.com]

- 2. Characteristics and Key Features of Antimicrobial Materials and Associated Mechanisms for Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. ISO 22196 Measurement of antibacterial activity on plastics and other non-porous surfaces [saniterlab.com]

- 7. measurlabs.com [measurlabs.com]

- 8. resinnovalabs.com [resinnovalabs.com]

- 9. Assessing Antimicrobial Efficacy on Plastics and Other Non-Porous Surfaces: A Closer Look at Studies Using the ISO 22196:2011 Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ISO 22196: 2011 and JIS Z 2801: 2010 + A: 2012. Antibacterial activity on plastics and other nonporous surfaces. - IVAMI [ivami.com]

- 11. E2180 Standard Test Method for Determining the Activity of Incorporated Antimicrobial Agent(s) In Polymeric or Hydrophobic Materials [store.astm.org]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. accugenlabs.com [accugenlabs.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. microchemlab.com [microchemlab.com]

Application Notes & Protocols: Covalent Grafting of Pyridinium 4-carboxy-1-octyl-iodide onto Polymer Surfaces for Antimicrobial Applications

Abstract: The rise of antibiotic-resistant pathogens necessitates the development of novel materials that can prevent microbial colonization and biofilm formation on surfaces.[1] This guide provides a comprehensive overview and detailed protocols for the covalent immobilization of Pyridinium 4-carboxy-1-octyl-iodide, an amphiphilic antimicrobial agent, onto polymer surfaces. By creating non-leaching, contact-active antimicrobial surfaces, this technology offers a promising solution for medical devices, food packaging, and other high-contact applications.[2][3] We will explore two primary methodologies: the direct "Grafting To" approach and a polymer-brush-based "Grafting From" strategy, including essential protocols for synthesis, surface activation, covalent attachment, and subsequent characterization.

Introduction: The Rationale for Pyridinium Surface Modification

Polymer surfaces are ubiquitous in clinical and industrial settings but are highly susceptible to microbial contamination. Traditional antimicrobial strategies often rely on the release of biocidal agents, which can lead to environmental toxicity and promote the development of microbial resistance.[4] A more robust approach is the covalent attachment of antimicrobial molecules to the surface, creating a permanent, non-leaching defense mechanism.[3]

Quaternary pyridinium compounds are particularly effective in this role.[5] Their cationic nature allows them to disrupt the negatively charged cell membranes of bacteria upon contact, leading to cell lysis and death.[3] The specific molecule, Pyridinium 4-carboxy-1-octyl-iodide , is designed with three key features:

-

Cationic Pyridinium Head: The core antimicrobial functional group.

-

Hydrophobic Octyl Tail: This alkyl chain enhances the molecule's ability to penetrate the lipid bilayer of bacterial membranes.[6]

-

Carboxylic Acid (Carboxy) Group: A versatile chemical handle that enables covalent attachment to appropriately functionalized polymer surfaces.

This guide provides the necessary framework for researchers to successfully synthesize this compound and immobilize it onto various polymer substrates.

Synthesis of Pyridinium 4-carboxy-1-octyl-iodide

Prior to grafting, the antimicrobial agent must be synthesized. This is achieved through a standard quaternization reaction, a type of N-alkylation. The nitrogen atom in the pyridine ring of isonicotinic acid (4-pyridinecarboxylic acid) acts as a nucleophile, attacking the electrophilic carbon of 1-iodooctane.

Reaction Principle: Isonicotinic Acid + 1-Iodooctane → Pyridinium 4-carboxy-1-octyl-iodide

Protocol 1: Synthesis

-

Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-pyridinecarboxylic acid in a suitable solvent such as N,N-Dimethylformamide (DMF).[7]

-

Addition of Alkyl Halide: Add 1.1 equivalents of 1-iodooctane to the solution. The slight excess ensures the complete conversion of the starting material.

-

Reaction Conditions: Heat the mixture to 80-90°C and stir under a nitrogen atmosphere for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the product can be precipitated by adding a non-polar solvent like diethyl ether.

-

Washing: Filter the resulting solid precipitate and wash thoroughly with diethyl ether to remove any unreacted 1-iodooctane and residual DMF.

-

Drying: Dry the purified white or off-white solid product under a vacuum.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Grafting Methodologies: "Grafting To" vs. "Grafting From"

There are two primary strategies for attaching molecules to a surface: "grafting to" and "grafting from".[8][9]

-

"Grafting To": This method involves the attachment of the pre-synthesized Pyridinium 4-carboxy-1-octyl-iodide molecule directly onto a functionalized polymer surface. It offers excellent control over the structure of the attached molecule but can sometimes result in lower grafting densities due to steric hindrance.[8]

-

"Grafting From": This technique involves growing polymer chains directly from an initiator-coated surface. For this application, one would graft a polymer like poly(4-vinylpyridine) and then perform a quaternization reaction on the polymer brushes with 1-iodooctane. This typically achieves higher grafting densities.[10]

Detailed Protocol: The "Grafting To" Approach

This protocol details the most direct method for immobilizing the synthesized pyridinium compound. It relies on forming a stable amide bond between the molecule's carboxyl group and amine groups introduced onto the polymer surface.

Caption: Workflow for the "Grafting To" methodology.

Protocol 2: "Grafting To" via Amide Bond Formation

Part A: Surface Activation (Introduction of Amine Groups) Causality: Most commodity polymers lack reactive functional groups. Plasma treatment in an ammonia or nitrogen/hydrogen atmosphere is an effective way to introduce primary amine (-NH₂) groups onto the surface, which are necessary for the subsequent coupling reaction.

-

Cleaning: Thoroughly clean the polymer substrate by sonicating in ethanol and then deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen.

-

Plasma Treatment: Place the cleaned substrates in a plasma reactor chamber.

-

Process: Introduce ammonia (NH₃) gas into the chamber and apply radio-frequency (RF) power (e.g., 50-100 W) for 5-15 minutes. The optimal time and power will depend on the specific polymer and reactor.

-

Post-Treatment: After treatment, vent the chamber and store the amine-functionalized polymer under an inert atmosphere to prevent surface contamination.

Part B: Covalent Grafting Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are used to activate the carboxylic acid group of the pyridinium compound. EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by reacting with NHS to form a more stable NHS-ester, which then efficiently reacts with the primary amines on the polymer surface to form a robust amide bond.

-

Activation Solution: Prepare a solution of Pyridinium 4-carboxy-1-octyl-iodide (e.g., 10 mM) in a buffered solution, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer at pH 6.0.

-

Coupling Agents: Add EDC (1.5 equivalents to the pyridinium compound) and NHS (1.2 equivalents) to the solution. Let the activation reaction proceed for 30 minutes at room temperature with gentle stirring.

-

Grafting Step: Immerse the amine-functionalized polymer substrates into the activation solution.

-

Reaction: Allow the grafting reaction to proceed for 12-24 hours at room temperature on a shaker.

-

Washing: After grafting, remove the substrates and wash them extensively to remove any non-covalently bound molecules. A recommended washing sequence is: deionized water, ethanol, and then a final rinse with deionized water.

-

Drying: Dry the final functionalized polymer surfaces under a nitrogen stream.

Detailed Protocol: The "Grafting From" Approach

This method creates a dense layer of polymer brushes with antimicrobial properties. It involves surface-initiated polymerization followed by chemical modification.

Caption: Workflow for the "Grafting From" methodology.

Protocol 3: "Grafting From" via SI-ATRP and Quaternization

Part A: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

-

Initiator Immobilization: Functionalize the polymer surface with an ATRP initiator, such as α-bromoisobutyryl bromide (BIBB). This typically requires a surface with hydroxyl groups.

-

Polymerization: Immerse the initiator-coated substrate in a deoxygenated solution containing the monomer (4-vinylpyridine), a copper(I) catalyst (e.g., CuBr), and a ligand (e.g., bipyridine). The polymerization time will determine the length of the polymer brushes.

-

Washing: After polymerization, thoroughly wash the surface to remove residual monomer and catalyst.

Part B: Post-Polymerization Modification (Quaternization)

-

Reaction Setup: Immerse the poly(4-vinylpyridine)-grafted surface in a solution of 1-iodooctane in a solvent like DMF or toluene.

-

Reaction: Heat the reaction to 80-90°C and allow it to proceed for 24-48 hours.

-

Final Wash and Dry: Extensively wash the surface with a suitable solvent (e.g., ethanol) to remove excess 1-iodooctane and dry under nitrogen.

Surface Characterization and Validation

Successful grafting must be confirmed through rigorous surface analysis.

| Technique | Purpose | Expected Outcome for Successful Grafting |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface.[10] | Appearance of N 1s and I 3d peaks, confirming the presence of the pyridinium iodide moiety. |

| Contact Angle Goniometry | To measure changes in surface wettability (hydrophilicity/hydrophobicity). | A significant change in the water contact angle. The amphiphilic nature of the grafted molecule may lead to a moderate contact angle. |

| ATR-FTIR Spectroscopy | To identify specific chemical bonds formed on the surface. | For the "Grafting To" method, the appearance of a new amide I band (~1650 cm⁻¹) and amide II band (~1550 cm⁻¹). |

| Atomic Force Microscopy (AFM) | To visualize changes in surface topography and roughness. | An increase in surface roughness compared to the unmodified polymer, indicative of the attached molecules or polymer brushes. |

| Antimicrobial Assays | To validate the biological function of the modified surface. | Significant reduction in the attachment and viability of bacteria (e.g., S. aureus, E. coli) compared to control surfaces.[2] |

Conclusion

The methodologies outlined provide a robust framework for creating advanced polymer surfaces with covalently-bound, non-leaching antimicrobial properties. The choice between the "Grafting To" and "Grafting From" approach will depend on the desired surface characteristics, such as grafting density and the specific polymer substrate. Proper execution of these protocols, coupled with thorough surface characterization, will enable researchers and drug development professionals to develop next-generation materials that actively combat microbial contamination and enhance public health.

References

-

Polymeric Coatings with Antimicrobial Activity: A Short Review. (2020). PMC - NIH. [Link]

-

Highly Effective Contact Antimicrobial Surfaces via Polymer Surface Modifiers. (2007). Langmuir. [Link]

-

Polymer and surface modifications for antibacterial purposes. (n.d.). ResearchGate. [Link]

-

The Mechanisms and the Applications of Antibacterial Polymers in Surface Modification on Medical Devices. (2020). DR-NTU, Nanyang Technological University. [Link]

-

The Mechanisms and the Applications of Antibacterial Polymers in Surface Modification on Medical Devices. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

-

Characterization of Polypyridine-graft-PEG Copolymer at Interface. (2006). ResearchGate. [Link]

-

RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2020). MDPI. [Link]

-

Grafting of Zwitterionic Polymers on Zirconia Surfaces: An XPS Investigation. (2022). PMC - NIH. [Link]

-

Antimicrobial Brushes on Titanium via “Grafting to” Using Phosphonic Acid/Pyridinium Containing Block Copolymers. (2020). ResearchGate. [Link]

-

Study of pyridinium-type functional polymers. IV. Behavioral features of the antibacterial activity of insoluble pyridinium-type polymers. (2004). ResearchGate. [Link]

-

Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. (2015). Molecules. [Link]

-

Grafting of 4‐Vinyl Pyridine onto Nylon‐6 Initiated by Cu(III). (2007). ResearchGate. [Link]

-

Pyridinium-Yne Click Polymerization: A Facile Strategy toward Functional Poly(Vinylpyridinium Salt)s with Multidrug-Resistant Bacteria Killing Ability. (2024). PubMed. [Link]

-

Pyridinium – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2020). ResearchGate. [Link]

-

Antibacterial and Hemolytic Activities of Pyridinium Polymers as a Function of the Spatial Relationship between the Positive Charge. (2008). Angewandte Chemie. [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). University of Regensburg. [Link]

-

Surfaces. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]

-

Pyridinium chlorides equipped with long chains as amphiphiles for potential nonviral gene delivery. (2005). Arkat USA. [Link]

-

Pyridinium salts: from synthesis to reactivity and applications. (2018). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

4-(2-Carboxyvinyl)pyridinium iodide. (2008). PMC - NIH. [Link]

Sources

- 1. Polymeric Coatings with Antimicrobial Activity: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. bio-kiwi.com [bio-kiwi.com]

- 7. 4-Pyridinecarboxylic acid for synthesis 55-22-1 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 10. Grafting of Zwitterionic Polymers on Zirconia Surfaces: An XPS Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Minimizing hygroscopic effects during Pyridinium 4-carboxy-1-octyl- iodide weighing

Welcome to the technical support guide for handling Pyridinium 4-carboxy-1-octyl-iodide. This document provides in-depth guidance, frequently asked questions, and troubleshooting protocols to address challenges related to the hygroscopic nature of this compound. Our goal is to ensure you achieve the highest accuracy and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Pyridinium 4-carboxy-1-octyl-iodide, and why is it considered hygroscopic?

Pyridinium 4-carboxy-1-octyl-iodide is a quaternary ammonium salt, a class of compounds known for their applications in organic synthesis and as antimicrobial agents.[1][2] Its structure, featuring a positively charged pyridinium ring and a negatively charged iodide ion, makes it polar and capable of forming strong interactions with water molecules from the atmosphere. This tendency to readily absorb and retain moisture from the air is known as hygroscopicity.[][4] Several pyridinium-based salts have been specifically noted for their hygroscopic properties, sometimes even undergoing crystalline phase transformations in the presence of water vapor.[1][5][6][7]

The mechanism involves the attraction of polar water molecules to the ionic lattice of the salt. This can lead to surface adsorption or, at higher humidity levels, deliquescence, where the salt absorbs enough water to dissolve and form a liquid solution.[4]

Q2: What are the precise consequences of moisture absorption during weighing and subsequent experiments?

Moisture absorption is not a trivial issue; it has significant downstream consequences that can compromise experimental integrity.

-

Inaccurate Mass Measurement: This is the most immediate effect. As the compound absorbs atmospheric water, its mass continuously increases, making it impossible to obtain a stable and accurate weight.[8][9] This leads to errors in concentration calculations, stoichiometric ratios, and final product yield determinations.

-

Chemical Degradation: For many active pharmaceutical ingredients (APIs) and reagents, water is not an inert bystander. It can act as a reactant, leading to hydrolysis or other degradation pathways that change the chemical identity of your compound.[10][11][12] This compromises the purity and efficacy of the material.

-

Altered Physical Properties: Moisture uptake can change the physical state of the powder, causing it to cake, clump, or become sticky.[13][14][15] This alters its flow properties, making handling and dissolution difficult and inconsistent.[][14]

-

Reduced Reaction Efficiency: If the compound is a reactant or catalyst, the presence of water can inhibit or alter the desired chemical reaction, leading to lower yields, the formation of unwanted byproducts, or complete reaction failure.[16]

-

Microbial Instability: For drug formulations, increased water content can raise the water activity (a measure of "free" water), potentially creating an environment that supports microbial growth in non-sterile products.[17]

Q3: What is the ideal laboratory environment for weighing Pyridinium 4-carboxy-1-octyl-iodide?

The ideal environment strictly controls atmospheric moisture. The gold standard is to handle the compound within an inert-atmosphere glove box.

-

Glove Box: A glove box provides a sealed environment that is continuously purged with a dry, inert gas like nitrogen or argon, keeping relative humidity (RH) levels extremely low (<1% RH).[18][19] Placing an analytical balance inside the glove box is the most robust method for accurately weighing highly hygroscopic materials.

-

Controlled Humidity Room: If a glove box is unavailable, a dedicated weighing room with stringent environmental controls is the next best option. The relative humidity should be maintained as low as possible, ideally between 40% and 60%, to minimize moisture uptake while also reducing the risk of static electricity buildup that can occur in overly dry conditions.[20]

-

Environmental Stability: The weighing area must be free from drafts, vibrations, and significant temperature fluctuations, as these factors can cause the balance reading to drift.[9][20][21] Avoid placing balances near doors, windows, or HVAC vents.[20][21]

Q4: What preliminary steps are crucial before I even open the compound's container?

Proper preparation is essential for a successful measurement.

-

Equilibrate the Compound: Before bringing the sealed container into the weighing area, ensure it has reached thermal equilibrium with the ambient temperature.[8][9][21] Moving a cold container into a warmer, more humid room can cause condensation to form on its exterior and potentially inside upon opening.

-

Prepare Glassware: All glassware, spatulas, and weighing vessels must be scrupulously clean and dry. For rigorous applications, oven-dry all equipment (e.g., at 125-140°C for several hours) and then allow it to cool to room temperature inside a desiccator containing an active desiccant.[22][23]

-

Calibrate and Tare the Balance: Ensure the analytical balance is level, calibrated according to your lab's SOPs, and clean. Before starting, tare your clean, dry weighing vessel.[21] It is good practice to handle the vessel with forceps or gloves to avoid transferring moisture and oils from your hands.[8][21]

Troubleshooting Guide

This section addresses common problems encountered during the weighing of Pyridinium 4-carboxy-1-octyl-iodide.

| Problem Encountered | Probable Cause(s) | Recommended Solution & Explanation |

| Unstable Balance Reading: The mass reading is continuously and rapidly increasing. | Hygroscopic Absorption: The compound is actively absorbing moisture from the air.[8] This is the most common cause for hygroscopic materials. | 1. Work Quickly: Minimize the time the compound is exposed to the atmosphere.[20]2. Use a Covered Container: Weigh the sample in a tared, capped vial or weighing bottle.[8] Only uncap it briefly to add or remove material.3. Close the Draft Shield: Always keep the balance's draft shield doors closed during measurement to create a more stable micro-environment.[21] |

| Material Clumping or "Wet" Appearance: The powder is caked, sticky, or difficult to transfer with a spatula. | Pre-existing Moisture Contamination: The material was likely exposed to humid air during previous use or improper storage. | 1. Dry the Material (If Stable): If the compound is thermally stable, it may be possible to dry it under a high vacuum. Caution: Verify the compound's decomposition temperature before heating.2. Use Weighing by Difference: This technique (see protocol below) is superior as it measures the mass delivered from the vial, making the changing weight of the bulk material irrelevant.3. Store Properly: After use, immediately and tightly seal the container, purge with an inert gas if possible, and store in a desiccator or controlled environment.[][24] |

| Inconsistent Results Between Aliquots: Different aliquots of the same target weight show varied results in subsequent assays. | Variable Hydration: The rate of moisture uptake was not consistent during each weighing, leading to different amounts of water in each sample for the same measured mass. | 1. Standardize the Weighing Protocol: Use the exact same procedure and timing for every measurement. The "Weighing by Difference" method is highly recommended for consistency.2. Use a Controlled Environment: For the highest precision, perform all weighing inside a glove box or at least in an environment with controlled and monitored humidity.[18][19] |

| Static Electricity Issues: The powder "jumps" or clings to surfaces, and the balance reading is erratic. | Low Relative Humidity: Environments that are too dry (<40% RH) can promote the buildup of static electricity on glassware and powdered samples.[9] | 1. Use an Anti-Static Device: An ionizing bar or gun can be used to neutralize static charges on the weighing vessel and sample before and during weighing.[21]2. Increase Humidity (Carefully): If possible, adjust the room humidity to be within the 40-60% range, but be aware this increases the risk of hygroscopic effects.[20] An anti-static device is the preferred solution. |

Experimental Protocols

Protocol: Weighing by Difference (Recommended Method)

This technique minimizes errors from hygroscopic absorption by measuring the amount of substance transferred from a container, rather than the amount added to a weigh boat.

Step-by-Step Methodology:

-

Preparation: Place your sealed container of Pyridinium 4-carboxy-1-octyl-iodide, a clean and dry receiving flask (where the sample will be used), a spatula, and a capped vial inside a desiccator to ensure all items are dry.

-

Initial Weighing: Transfer an estimated amount of the compound (slightly more than you need) into the dry, capped vial inside a low-humidity environment (e.g., a glove box or nitrogen-purged bag). Seal the vial.

-

Tare the Balance: Place the capped vial on the analytical balance and close the draft shield doors. Once the reading is stable, tare the balance to zero.

-

Transfer the Compound: Remove the vial from the balance. Quickly and carefully, transfer the desired amount of the compound from the vial directly into your receiving flask. Do not place the receiving flask on the balance. Avoid spilling any material.

-

Re-weigh the Vial: Immediately place the capped vial back onto the balance and close the doors.

-

Record the Mass: The balance will now show a negative value. The absolute value of this number is the precise mass of the compound you transferred into your receiving flask. For example, a reading of "-0.0500 g" means you delivered exactly 50.0 mg.

Workflow Visualization

The following diagram illustrates the decision-making process and recommended workflow for accurately weighing Pyridinium 4-carboxy-1-octyl-iodide.

Caption: Workflow for weighing hygroscopic compounds.

References

- GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower.

- Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.

- Innoweight. (n.d.). 5 Best Practices for Analytical Balances. Weighing Scales | Innoweight.

- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- PMC. (n.d.). The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form.

- Cundell, T. (2015, March 10). The role of water activity in the microbial stability of non-sterile pharmaceutical drug products. European Pharmaceutical Review.

- Colorcon. (2019, March 25). Achieving Tablet Stability with Moisture Management.

- Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.

- QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.

- ResearchGate. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms.

- PubMed. (2024, November 26). Moisture Sorption by Low-Cost Pyridinium-Based Protic Ionic Liquids: Kinetics and Physico-Electrochemical Properties.

- Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials.

- Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances.

- MIT. (n.d.). Handling air-sensitive reagents AL-134.

- Wikipedia. (n.d.). Air-free technique.

- BOC Sciences. (n.d.). API Properties & Their Impact on Drug Performance.

- Sigma-Aldrich. (2025, July 29). SAFETY DATA SHEET.

- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.

- WuXi AppTec. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D.

- MDPI. (2018, February 14). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts.

- Apollo Scientific. (n.d.). Pyridine.

- Journal of Materials Chemistry C (RSC Publishing). (n.d.). A pyridinium salt with crystalline phase transformation under water vapor and reversible mechanochromic luminescent properties.

- Sussex Damp Experts. (n.d.). Hygroscopic Salt Behaviour.

- Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.

- Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features.

- MDPI. (2025, May 27). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis.

- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.

- Core Conservation. (n.d.). The Effect Of Salts In Old Buildings. What Damages They Cause.

- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

- Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.

- Taylor & Francis. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.

- ResearchGate. (2022, June 21). (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain.

- National Park Service. (n.d.). Salts in the Deterioration of Porous Materials; an Overview.

- ResearchGate. (n.d.). The impact of moisture on salt treated and 2-step mineralized wood.

- Conservation OnLine. (n.d.). JAIC, Volume 39, Number 3, Article 2 (pp. to).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. sussexdampexperts.com [sussexdampexperts.com]

- 5. A pyridinium salt with crystalline phase transformation under water vapor and reversible mechanochromic luminescent properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis | MDPI [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. genfollower.com [genfollower.com]

- 9. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 11. qbdgroup.com [qbdgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. pharmainfo.in [pharmainfo.in]

- 15. tandfonline.com [tandfonline.com]

- 16. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. fauske.com [fauske.com]

- 19. Air-free technique - Wikipedia [en.wikipedia.org]

- 20. labcompare.com [labcompare.com]

- 21. innoweight.in [innoweight.in]

- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 23. web.mit.edu [web.mit.edu]

- 24. tcichemicals.com [tcichemicals.com]

Improving thermal stability of Pyridinium 4-carboxy-1-octyl- iodide based electrolytes

Topic: Pyridinium 4-carboxy-1-octyl-iodide Derivatives

Welcome to the Sol-Tech Materials Application Support Center. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

You are accessing this guide because you are encountering thermal instability issues with 1-octyl-4-carboxypyridinium iodide (often abbreviated as OCPI or similar derivatives) in your electrochemical setups, likely Dye-Sensitized Solar Cells (DSSCs) or related photo-electrochemical devices.

This molecule is a "Janus" material:

-

The 4-carboxy group provides excellent anchoring to metal oxide surfaces (like TiO₂), facilitating electron injection.

-

The 1-octyl chain disrupts crystal packing, intended to lower the melting point for quasi-solid applications.

-

The Iodide counter-ion is the redox mediator.

The Problem: At temperatures >60°C, this system is prone to recombination currents , iodine sublimation , and viscosity collapse . Below is your troubleshooting and optimization guide.

PART 1: DIAGNOSTIC & MECHANISTIC INSIGHTS

Before fixing the issue, we must identify the failure mode. Thermal instability in pyridinium electrolytes manifests in three distinct ways.

Data Summary: Thermal Failure Modes

| Symptom | Visual Indicator | Mechanistic Cause | Primary Fix |

| Voltage Decay ( | None initially; rapid drop under heat stress. | Dark Current/Recombination: Heat increases the back-reaction of electrons from TiO₂ to | Additives: TBP (4-tert-butylpyridine) to shift band edges and block recombination. |

| Photocurrent Loss ( | Electrolyte turns transparent or pale yellow. | Iodine Loss: Sublimation of | Gelation: Trap the volatile species in a polymer matrix (PVDF-HFP). |

| Physical Leakage | Liquid visible on cell edges. | Viscosity Collapse: The lattice energy of the salt breaks down; solvent expands. | Composite: Add nano-fillers (TiO₂/SiO₂) to create a non-Newtonian fluid. |

PART 2: OPTIMIZATION PROTOCOLS

Protocol A: Purification (The Foundation)

Thermal stability is impossible with impure salts. Traces of starting alkyl halides accelerate degradation.

Objective: Remove unreacted 1-iodooctane and isonicotinic acid traces.

-

Dissolution: Dissolve crude Pyridinium 4-carboxy-1-octyl-iodide in a minimum amount of absolute ethanol or methanol at 50°C.

-

Precipitation: Add cold diethyl ether (anti-solvent) dropwise under vigorous stirring until the solution turns cloudy.

-

Ratio: Typically 1:5 (Alcohol:Ether).

-

-

Crystallization: Place the mixture in a freezer (-20°C) for 12 hours. The salt should crystallize as a yellow/orange solid.

-

Washing: Filter the solid and wash 3x with cold diethyl ether to remove organic impurities.

-

Drying (Critical): Dry in a vacuum oven at 60°C for 24 hours .

-

Note: Water is a degradation catalyst. Verify water content is <50 ppm using Karl-Fischer titration before use.

-

Protocol B: Formulation for High-T Stability (The "Quasi-Solid" Fix)

Liquid electrolytes will fail at 80°C. You must transition to a Quasi-Solid State (QS) system.

Reagents:

-

Purified Pyridinium Salt (OCPI)

-

Polymer Host: PVDF-HFP (Poly(vinylidene fluoride-co-hexafluoropropylene))

-

Solvent: 3-Methoxypropionitrile (MPN) - Higher boiling point (164°C) than Acetonitrile.

-

Additives: 4-tert-butylpyridine (TBP) and Guanidinium Thiocyanate (GuSCN).[1]

Step-by-Step Formulation:

-

Solvent Prep: Mix MPN with 0.5 M TBP and 0.1 M GuSCN .

-

Why? TBP raises the conduction band of TiO₂, increasing

. GuSCN tightens the surface passivation, preventing thermal degradation of the dye [1, 2].

-

-

Salt Addition: Dissolve your Pyridinium salt (0.6 M) and Iodine (

, 0.05 M) into the solvent. Stir until clear. -

Gelation: Add 5-10 wt% PVDF-HFP to the liquid electrolyte.

-

Heating: Heat to 80-100°C under stirring until the polymer dissolves completely (clear viscous solution).

-

Application: Apply the hot solution immediately to the cell. Upon cooling to room temperature, it will form a stable gel that resists leakage up to 80°C.

PART 3: VISUALIZATION (Logic & Workflow)

Figure 1: Troubleshooting Logic Flow

Use this decision tree to diagnose your specific stability issue.

Caption: Decision matrix for diagnosing thermal failure in pyridinium-based electrolytes.

PART 4: FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My electrolyte turns dark brown permanently after heating to 80°C. Is this normal?

A: No. While triiodide (

-

The Fix: Check your water content . At high temperatures, water attacks the imine bond in the pyridine ring or causes hydrolysis of the carboxyl ester (if you used an ester precursor). Ensure all components are anhydrous (<50 ppm water).

Q2: Why do I need Guanidinium Thiocyanate (GuSCN)? Isn't the Pyridinium salt enough? A: The Pyridinium cation is bulky. It doesn't pack tightly on the TiO₂ surface, leaving gaps where electrons can "leak" back to the electrolyte (recombination).

-

The Science: GuSCN is a small, planar cation that fits into these gaps, "self-assembling" with the TBP and Pyridinium to form a dense blocking layer. This is critical for thermal stability because recombination rates increase exponentially with temperature [3].

Q3: Can I use this salt for Lithium-Ion Batteries (LIBs) instead of DSSCs? A: Generally, no. The "4-carboxy" group is proton-active (acidic). In LIBs, acidic protons react with the lithium metal or lithiated graphite, causing severe capacity fade and gas generation.

-

Exception: If you protect the carboxyl group (e.g., esterification) and use it as an additive in a polymer host, it might function, but it is not the standard use case for this specific molecule.

Q4: The gel electrolyte is too thick to fill my cell. How do I fix this? A: This is a common "Quasi-Solid" processing issue.

-

Technique: You must use the "Hot-Melt Injection" technique.

-

Pre-heat the cell substrate to 70°C.

-

Heat the electrolyte to 90°C (it becomes liquid).

-

Inject immediately.

-

Alternatively, use "In-situ Polymerization" : Fill the cell with liquid monomer and initiator, then heat-cure the entire cell to solidify it inside.

-

PART 5: REFERENCES

-

ACS Sustainable Chem. Eng. (2021). Ionic Liquid-Based Dye-Sensitized Solar Cells—Insights into Electrolyte and Redox Mediator Design. Link

-

MDPI - Molecules (2023). A Review on Liquid Electrolyte Stability Issues for Commercialization of Dye-Sensitized Solar Cells. Link

-

ResearchGate / UWU . Effect of 4-tertbutyl pyridine and guanidinium thiocyanate Co-Additives on Performance. Link

-

Journal of The Electrochemical Society (2018). Thermal Stability of Pyrrolidinium-FSI Ionic Liquid Electrolyte. Link

Sources

Optimization of alkylation conditions for 4-carboxypyridine with octyl iodide

Executive Summary & Strategy

You are navigating a classic ambident nucleophile challenge. 4-Carboxypyridine (Isonicotinic acid) possesses two distinct nucleophilic sites: the pyridine nitrogen and the carboxylic acid oxygen.

When reacting with Octyl Iodide (

This guide is structured to help you target your specific desired product:

-

Target A (N-Alkylation): Synthesis of N-octyl-4-carboxypyridinium iodide (cationic surfactant/ionic liquid precursor).[1][2]

-

Target B (O-Alkylation): Synthesis of octyl isonicotinate (ester).